molecular formula C18H21NO2 B6615594 4-benzyl-2-(4-methoxyphenyl)morpholine CAS No. 1110717-84-4

4-benzyl-2-(4-methoxyphenyl)morpholine

Cat. No.: B6615594
CAS No.: 1110717-84-4
M. Wt: 283.4 g/mol
InChI Key: YLPOPUYKZRQCKJ-UHFFFAOYSA-N
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Description

4-Benzyl-2-(4-methoxyphenyl)morpholine is an organic compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol . This compound is characterized by a morpholine ring substituted with a benzyl group and a methoxyphenyl group, making it a unique structure in the realm of organic chemistry.

Scientific Research Applications

4-Benzyl-2-(4-methoxyphenyl)morpholine has various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-2-(4-methoxyphenyl)morpholine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(4-methoxyphenyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 4-benzyl-2-(4-methoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. For example, morpholine derivatives are known to affect various biological pathways, including those involving leukotriene B4, bradykinin, prostaglandin E2, platelet-activating factor, and interleukin-1 beta . These interactions can lead to various pharmacological effects, such as anti-inflammatory and analgesic activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-benzyl-2-(4-methoxyphenyl)morpholine include other morpholine derivatives with different substituents on the morpholine ring. Examples include:

  • 4-Benzylmorpholine
  • 2-(4-Methoxyphenyl)morpholine
  • 4-(4-Methoxyphenyl)morpholine

Uniqueness

What sets this compound apart from these similar compounds is the presence of both a benzyl group and a methoxyphenyl group on the morpholine ring. This unique combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-benzyl-2-(4-methoxyphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-20-17-9-7-16(8-10-17)18-14-19(11-12-21-18)13-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPOPUYKZRQCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CN(CCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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